molecular formula C21H21N3O6S B11211236 N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B11211236
M. Wt: 443.5 g/mol
InChI Key: ZSZMKSRXWIBNMG-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a quinazolinone core, and a dioxolo ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxolo Ring: This step involves the formation of the dioxolo ring through a cyclization reaction, often using reagents like ethylene glycol and an acid catalyst.

    Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

    Addition of the Dimethoxyethyl Group: The final step involves the alkylation of the amide nitrogen with 2,2-dimethoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxolo ring and benzamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide groups but different core structures.

    Dioxolo Compounds: Compounds with dioxolo rings but different overall structures.

Uniqueness

N-(2,2-dimethoxyethyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is unique due to its combination of a quinazolinone core, a dioxolo ring, and a benzamide group, which together confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C21H21N3O6S/c1-27-18(28-2)9-22-19(25)13-5-3-12(4-6-13)10-24-20(26)14-7-16-17(30-11-29-16)8-15(14)23-21(24)31/h3-8,18H,9-11H2,1-2H3,(H,22,25)(H,23,31)

InChI Key

ZSZMKSRXWIBNMG-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC

Origin of Product

United States

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